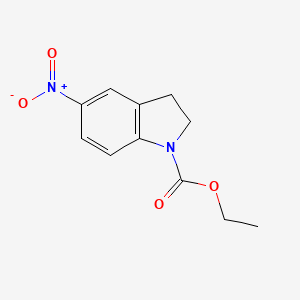![molecular formula C14H11FO5S B1328682 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid CAS No. 1000339-82-1](/img/structure/B1328682.png)
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H11FO5S. It is characterized by the presence of a benzoic acid moiety substituted with a fluoro group and a methylsulphonyl group on the phenoxy ring.
Méthodes De Préparation
The synthesis of 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-4-(methylsulphonyl)phenol and 3-bromobenzoic acid.
Coupling Reaction: The phenol derivative undergoes a nucleophilic aromatic substitution reaction with the bromobenzoic acid in the presence of a base such as potassium carbonate. This step forms the phenoxy linkage.
Acidification: The resulting intermediate is then acidified to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid can undergo various chemical reactions:
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The fluoro and methylsulphonyl groups can enhance binding affinity and selectivity towards molecular targets, such as kinases or G-protein coupled receptors. The compound’s interactions with these targets can influence various cellular pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid can be compared with similar compounds such as:
2-Fluoro-4-(methylsulphonyl)benzoic acid: Lacks the phenoxy linkage, resulting in different chemical properties and applications.
3-Fluoro-4-(methylsulphonyl)benzoic acid: Similar structure but without the phenoxy group, leading to variations in reactivity and biological activity.
4-Fluoro-3-(methylsulphonyl)phenoxyacetic acid: Contains an acetic acid moiety instead of benzoic acid, affecting its chemical behavior and uses
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and enhances its utility in various research and industrial applications.
Propriétés
IUPAC Name |
3-(2-fluoro-4-methylsulfonylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWPAYQKYCESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227121 |
Source


|
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-82-1 |
Source


|
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)


![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

